molecular formula C17H14BrN3O2S2 B15040448 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide CAS No. 303107-43-9

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040448
CAS No.: 303107-43-9
M. Wt: 436.4 g/mol
InChI Key: QIEKVBQMXKAMSR-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide is a hydrazone derivative featuring a benzothiazole core linked via a sulfanyl group to an acetohydrazide scaffold. The E-configuration of the imine bond (C=N) is confirmed by spectroscopic and crystallographic analyses in related compounds . Typical yields range from 59% to 80%, depending on substituent reactivity .

Properties

CAS No.

303107-43-9

Molecular Formula

C17H14BrN3O2S2

Molecular Weight

436.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H14BrN3O2S2/c1-23-14-7-6-11(8-12(14)18)9-19-21-16(22)10-24-17-20-13-4-2-3-5-15(13)25-17/h2-9H,10H2,1H3,(H,21,22)/b19-9+

InChI Key

QIEKVBQMXKAMSR-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the sulfanyl-substituted benzothiazole with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 3-bromo-4-methoxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and hydrazide moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural homology with benzothiazole-based hydrazones, differing primarily in the substitution pattern on the benzylidene ring. Key analogs and their properties are summarized below:

Compound Substituents Molecular Weight Melting Point (°C) Key Spectral Data Biological Activity
Target compound: 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide 3-Br, 4-OCH₃ 437.33 Not reported Expected: ¹H/¹³C NMR (δ 8.2–8.4 ppm for C=N; δ 3.8 ppm for OCH₃) Not reported (inferred: potential antimicrobial/anticonvulsant)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide 4-Br 407.29 Not reported ¹H NMR (DMSO-d₆): δ 8.25 (s, CH=N), δ 7.6–7.8 (Ar-H) Anticonvulsant (6 Hz test)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide 2,6-Cl₂ 396.30 Not reported MS: m/z 396.30 [M]⁺; ¹³C NMR: δ 168.4 (C=O) Anti-inflammatory
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide 4-F 347.40 Not reported IR: 1650 cm⁻¹ (C=O); ¹H NMR: δ 8.1 (s, CH=N) Antimicrobial
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide 4-OCH₃ 357.45 Not reported ¹H NMR: δ 3.8 (s, OCH₃); HRMS: m/z 358.1142 [M+H]⁺ Not reported

Notes

Synthetic Optimization : The 3-Br-4-OCH₃ substitution may require prolonged reaction times or elevated temperatures due to steric and electronic effects, as seen in 3-methylphenyl analogs .

Spectral Confirmation : Single-crystal X-ray analysis is recommended to unambiguously confirm the E-configuration, as demonstrated for related hydrazones .

Biological Screening : Prioritize assays for anticonvulsant (6 Hz test) and antimicrobial (MIC against S. aureus and E. coli) activity, given structural parallels to active analogs .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide is of significant interest due to its potential biological activities. This article delves into its structure, synthesis, and various biological activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H14BrN3O3S2C_{17}H_{14}BrN_{3}O_{3}S_{2} with a molecular weight of approximately 451.973 g/mol. The compound features a benzothiazole moiety and a hydrazide functional group, which are often associated with diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC17H14BrN3O3S2
Molecular Weight451.973 g/mol
SMILESCOC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Br)O
InChIInChI=1S/C17H14BrN3O3S2/c1-24-13-7-10(6-11(18)16(13)23)8-19-21-15(22)9-25-17-20-12-4-2-3-5-14(12)26-17/h2-8,23H,9H2,1H3,(H,21,22)/b19-8+

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit notable antimicrobial properties. A study conducted on similar benzothiazole derivatives reported significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Anti-inflammatory Effects

Compounds with hydrazide functionalities have been linked to anti-inflammatory effects in various studies. The presence of the benzothiazole moiety may enhance these effects by modulating inflammatory pathways. Research on related compounds suggests the potential for this compound to reduce inflammation markers in vitro.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Antimicrobial Study : A study published in Pharmaceutical Biology demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration of structural modifications to enhance efficacy .
  • Anticancer Activity : Research featured in Cancer Letters indicated that certain hydrazone derivatives showed promising anticancer activity by inducing cell cycle arrest and apoptosis in human cancer cell lines .
  • Anti-inflammatory Mechanisms : A study in Journal of Medicinal Chemistry discussed how hydrazone derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and thereby alleviating inflammation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this acetohydrazide derivative?

The compound is synthesized via condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 3-bromo-4-methoxybenzaldehyde. Key steps include:

  • Refluxing equimolar ratios of the hydrazide and aldehyde in ethanol with catalytic glacial acetic acid (1.2 eq) for 4–6 hours .
  • Monitoring reaction progress via TLC (e.g., chloroform:methanol 7:3) .
  • Isolation by ice-water quenching, followed by recrystallization in methanol or ethanol .
  • Yield optimization through solvent selection (e.g., absolute ethanol) and catalyst screening (e.g., p-toluenesulfonic acid) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Identify characteristic peaks for the hydrazone bond (N=CH, δ ~8.3–8.5 ppm), benzothiazole protons (δ 7.2–8.1 ppm), and methoxy/bromo substituents .
  • FT-IR : Confirm C=N stretch (~1600 cm⁻¹), N-H bend (~3200 cm⁻¹), and C-S vibrations (~680 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
  • Elemental Analysis : Ensure C, H, N, S, and Br percentages align with theoretical values .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
  • Antiplatelet/Anticoagulant Assays : Measure inhibition of arachidonic acid- or ADP-induced platelet aggregation using platelet-rich plasma .
  • Cytotoxicity : Screen against human cell lines (e.g., HEK-293) via MTT assay to establish selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents; ethanol minimizes side reactions .
  • Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., glacial acetic acid) to enhance imine formation .
  • Microwave Assistance : Reduce reaction time (30–60 minutes vs. 4–6 hours) while maintaining >85% yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for derivatives with low crystallinity .

Q. How should contradictory biological activity data be analyzed?

  • Replicate Assays : Conduct triplicate experiments under standardized conditions (pH, temperature, inoculum size) .
  • Purity Verification : Recharacterize the compound via HPLC (>95% purity) to rule out impurities .
  • Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., halogen-substituted derivatives) to identify critical pharmacophores .
  • Mechanistic Studies : Use fluorescence quenching or SEM to assess membrane disruption in bacterial cells .

Q. What computational strategies predict binding modes and pharmacokinetics?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with bacterial FabH enzyme (PDB: 1MZN) or cyclooxygenase-1 .
  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap) .
  • ADMET Prediction : Employ SwissADME to evaluate logP, bioavailability, and CYP450 inhibition .

Q. How can derivatives be designed for enhanced stability and selectivity?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzothiazole or phenyl ring to modulate electron density .
  • Metal Complexation : Synthesize Cu(II) or Zn(II) complexes to enhance antibacterial potency via chelation .
  • Prodrug Strategies : Acetylate the hydrazone NH to improve metabolic stability .

Q. What experimental approaches assess stability under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via HPLC .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperature (>200°C indicates thermal robustness) .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation kinetics .

Methodological Notes

  • SHELX Refinement : Use SHELXL for single-crystal XRD refinement, leveraging TWIN/BASF commands for twinned data .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests for biological data; report p-values <0.05 as significant .
  • Data Reproducibility : Archive raw spectra, chromatograms, and assay protocols in public repositories (e.g., Zenodo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.